

An In-depth Technical Guide to the Physicochemical Properties of 8-Geranyloxypsoralen

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Compound of Interest

Compound Name: 8-Geranyloxypsoralen

Cat. No.: B190334

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen (also known as Xanthotoxol geranyl ether) is a naturally occurring linear furanocoumarin found in various plants, including those of the Citrus and Angelica genera. As a derivative of psoralen, it belongs to a class of compounds known for their photosensitizing properties. However, **8-Geranyloxypsoralen** has garnered significant interest in the scientific community for its diverse biological activities independent of photoactivation. It serves as a potent inhibitor of key metabolic enzymes and demonstrates modulatory effects on cellular signaling pathways, making it a valuable chemical probe for research and a lead compound in drug discovery. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visualizations of its key biological interactions.

Physicochemical Data

The fundamental physicochemical properties of **8-Geranyloxypsoralen** are summarized below. These characteristics are crucial for its handling, formulation, and interpretation of its biological activity.

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₂ O ₄	[1] [2] [3] [4] [5]
Molecular Weight	338.40 g/mol	
IUPAC Name	9-[[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one	
CAS Number	7437-55-0	
Appearance	Solid, powder	
Melting Point	53 - 54 °C	
Boiling Point	503.7 °C at 760 mmHg (Predicted)	
Density	1.153 g/cm ³ (Predicted)	
Vapor Pressure	2.85 x 10 ⁻¹⁰ mmHg at 25°C (Predicted)	
Solubility	Soluble in DMSO, Acetonitrile, Chloroform	

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for determining the key physicochemical and biological properties of **8-Geranyloxypsoralen**.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

- Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature range, from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid, is recorded as the melting range. Pure compounds typically exhibit a sharp melting range of 1-2°C.

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.
- Procedure:
 - A small amount of dry **8-Geranyloxypsoralen** is finely crushed.
 - The open end of a capillary tube is tapped into the powder to pack a small sample (1-2 mm in height).
 - The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.
 - The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
 - The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.
 - The temperature at which the first signs of melting are observed (T1) and the temperature at which the solid is completely liquefied (T2) are recorded. The melting range is reported as T1-T2.

Determination of Solubility

Solubility characteristics are fundamental for designing in vitro and in vivo experiments.

- Principle: A qualitative or quantitative assessment of the amount of solute that can dissolve in a given amount of solvent at a specific temperature.
- Procedure (Qualitative):
 - Place approximately 20-30 mg of **8-Geranyloxypsoralen** into a small test tube.
 - Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions.
 - After each addition, the tube is vigorously shaken for 30-60 seconds.

- The compound is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection. For compounds insoluble in aqueous solutions, subsequent tests in dilute acid (5% HCl) and base (5% NaOH) can be performed to identify acidic or basic functional groups.

Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

8-Geranyloxypsoralen is a known inhibitor of CYP3A4, a critical enzyme in drug metabolism.

- Principle: The inhibitory effect of **8-Geranyloxypsoralen** on CYP3A4 is measured by quantifying the reduction in the formation of a specific metabolite from a probe substrate, such as testosterone. The activity is typically assessed using human liver microsomes (HLMs) as the enzyme source.
- Methodology:
 - Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, a reaction mixture is prepared containing human liver microsomes (e.g., 0.1 mg/mL protein), potassium phosphate buffer (pH 7.4), and varying concentrations of **8-Geranyloxypsoralen** (dissolved in a suitable solvent like acetonitrile or DMSO).
 - Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 3-5 minutes) to allow the inhibitor to interact with the enzyme.
 - Reaction Initiation: The reaction is initiated by adding the probe substrate (e.g., testosterone, 10-50 µM) and an NADPH-generating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
 - Incubation: The reaction is incubated at 37°C for a specific time (e.g., 10-20 minutes).
 - Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
 - Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite (e.g., 6β-hydroxytestosterone).

- Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

β-secretase 1 (BACE1) Inhibition Assay

BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease, and **8-Geranyloxypsoralen** has been identified as an inhibitor.

- Principle: A common method for measuring BACE1 activity is a Fluorescence Resonance Energy Transfer (FRET) assay. A synthetic peptide substrate contains a fluorescent donor and a quencher. When the peptide is intact, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
- Methodology:
 - Reagent Preparation: All reagents (recombinant human BACE1 enzyme, BACE1 FRET substrate, assay buffer) are prepared according to the supplier's instructions. Test compounds, including **8-Geranyloxypsoralen**, are serially diluted to various concentrations.
 - Assay Setup: In a black 96-well or 384-well plate, the assay buffer, diluted **8-Geranyloxypsoralen** (or other test compounds), and diluted BACE1 enzyme are added to the appropriate wells.
 - Pre-incubation: The plate is pre-incubated at the desired temperature (e.g., room temperature or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
 - Reaction Initiation: The reaction is started by adding the BACE1 FRET substrate to all wells.
 - Fluorescence Measurement: The fluorescence is measured immediately and then kinetically over a period (e.g., 40-60 minutes) using a fluorescence plate reader with appropriate excitation (e.g., 335-345 nm) and emission (e.g., 485-510 nm) wavelengths.

- Data Analysis: The rate of the reaction (slope of the kinetic read) is calculated. The percent inhibition is determined for each inhibitor concentration relative to a DMSO control. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Inhibition of Nitric Oxide (NO) Production Assay

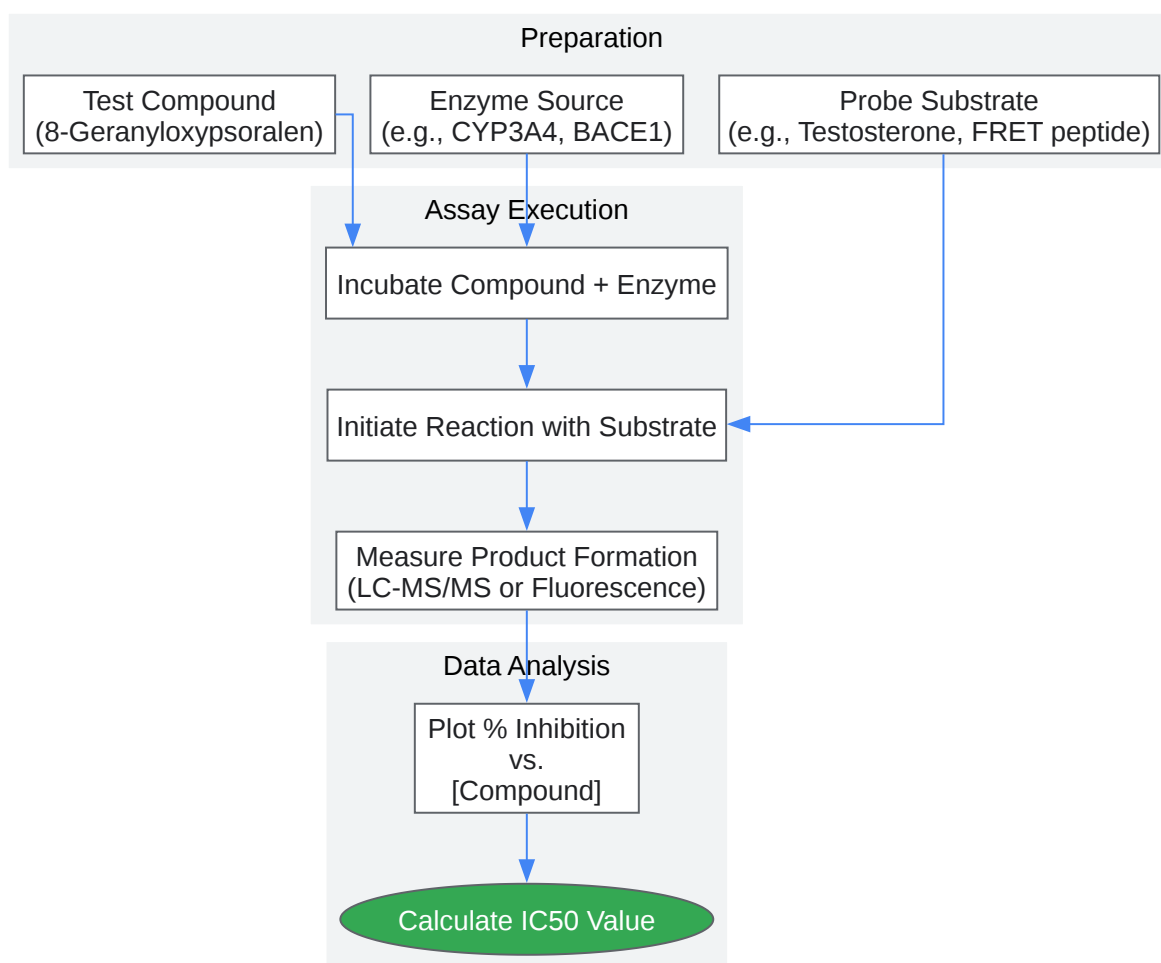
This assay assesses the anti-inflammatory potential of **8-Geranyloxypsoralen**.

- Principle: The production of nitric oxide by murine macrophage cells (e.g., RAW 264.7) is induced by inflammatory stimuli like lipopolysaccharide (LPS). NO is unstable, but it is rapidly converted to a stable metabolite, nitrite (NO₂⁻), in the cell culture medium. The concentration of nitrite is measured colorimetrically using the Griess reagent.
- Methodology:
 - Cell Culture: RAW 264.7 cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere overnight.
 - Treatment: The cells are pre-treated with various concentrations of **8-Geranyloxypsoralen** for 1-2 hours.
 - Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
 - Griess Assay: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
 - 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.
 - The plate is incubated at room temperature for 10-15 minutes.
 - Absorbance Measurement: The absorbance is measured at 540-550 nm using a microplate reader.
 - Data Analysis: The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO production inhibition by **8-Geranyloxypsoralen** is calculated

relative to the LPS-stimulated, untreated control. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity as the cause of reduced NO production.

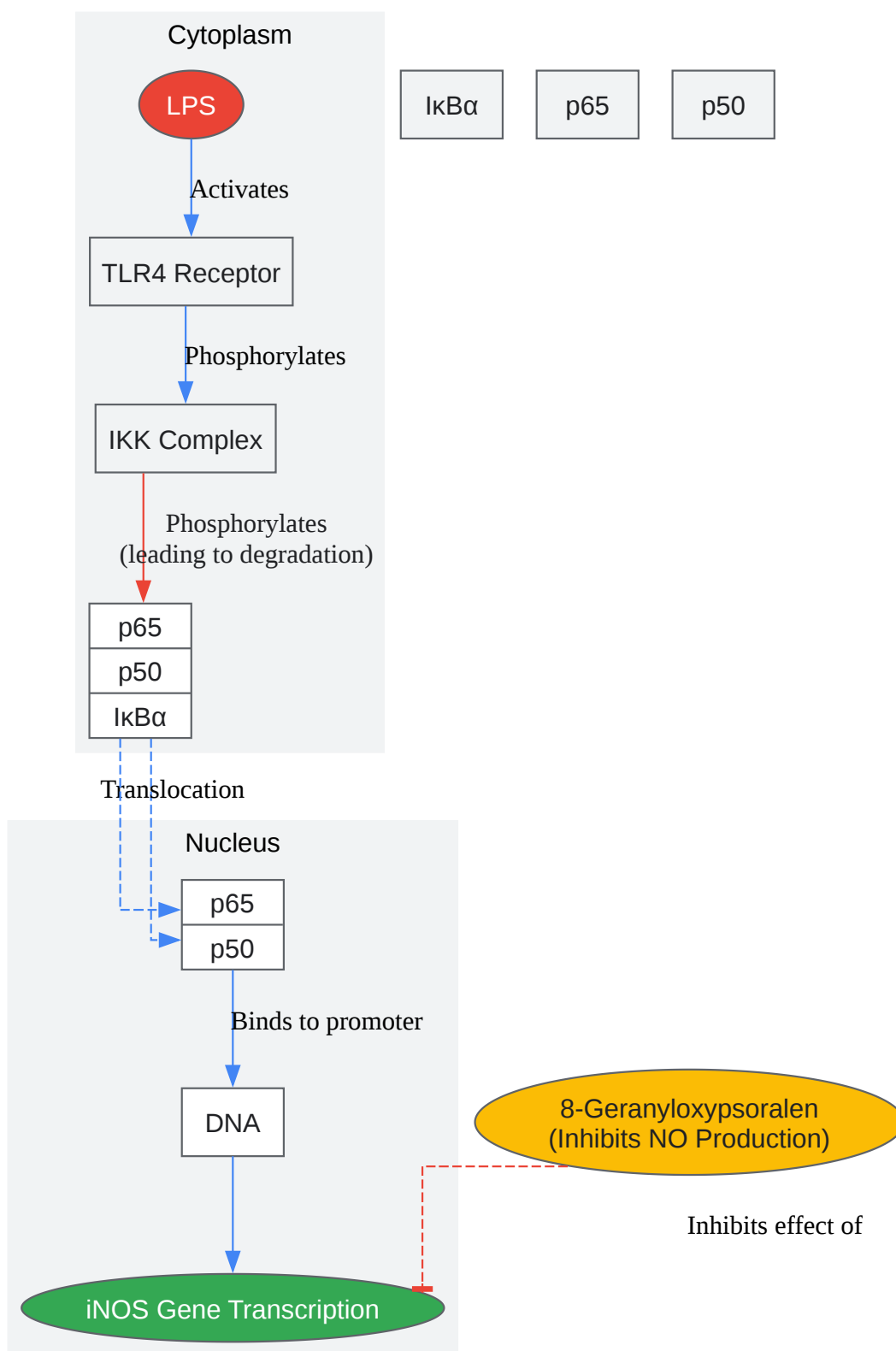
Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key biological contexts and experimental logic related to **8-Geranyloxypsoralen**.



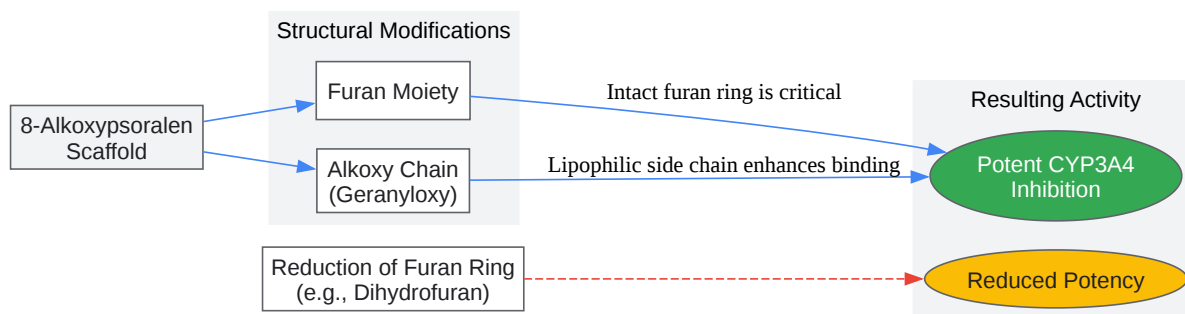
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Workflow for screening enzyme inhibitors.



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Simplified canonical NF- κ B signaling pathway.



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